2-(2-chloro-N-methylacetamido)-N-(furan-2-ylmethyl)benzamide
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Description
“2-(2-chloro-N-methylacetamido)-N-(furan-2-ylmethyl)benzamide” is a chemical compound with the CAS number 923778-56-7 . It has a molecular weight of 306.74 and a molecular formula of C15H15ClN2O3 . This compound is used in scientific research and could potentially aid in various studies, including drug development and chemical analysis.
Scientific Research Applications
Photochemical Synthesis Applications
A study by Protti, Fagnoni, and Albini (2012) developed a metal-free photochemical method for synthesizing 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes. This approach, leveraging tandem formation of aryl-C and C-O bonds via an aryl cation intermediate, highlights the potential for efficient, environmentally-friendly synthetic routes relevant to compounds like 2-(2-chloro-N-methylacetamido)-N-(furan-2-ylmethyl)benzamide (Protti, Fagnoni, & Albini, 2012).
Antimicrobial Activity
Research by Arora et al. (2013) on the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and subsequent Schiff base formation demonstrated antimicrobial activity. This suggests that structurally similar compounds might also exhibit useful biological activities, providing a foundation for further investigation into the antimicrobial potential of related benzamides (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antiproliferative Activity
A study on the synthesis and characterization of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole by Salahuddin et al. (2014) investigated its anticancer evaluation. The methodology and results from this study could inform research into the design and synthesis of novel benzamide derivatives with potential antiproliferative activities, including compounds like this compound (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-18(14(19)9-16)13-7-3-2-6-12(13)15(20)17-10-11-5-4-8-21-11/h2-8H,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZCYIRLKMXFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCC2=CC=CO2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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